Coelenterazine 400a

Descripción

Structure

3D Structure

Propiedades

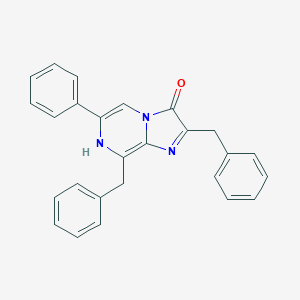

IUPAC Name |

2,8-dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O/c30-26-23(17-20-12-6-2-7-13-20)28-25-22(16-19-10-4-1-5-11-19)27-24(18-29(25)26)21-14-8-3-9-15-21/h1-15,18,30H,16-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNYOKUWNAAJQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628592 |

Source

|

| Record name | 2,8-Dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70217-82-2 |

Source

|

| Record name | 2,8-Dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of Coelenterazine 400a: An In-depth Technical Guide

Coelenterazine 400a, a synthetic analog of the naturally occurring luciferin coelenterazine, serves as a crucial substrate for Renilla luciferase (RLuc) and its mutants, underpinning a significant portion of modern bioluminescence-based research. Its unique spectral properties have established it as the preferred substrate for Bioluminescence Resonance Energy Transfer (BRET) assays, a powerful technique for studying protein-protein interactions in real-time within living cells. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical pathway, kinetic properties, and the experimental protocols for its application.

Core Mechanism: Oxidation by Renilla Luciferase

The fundamental mechanism of action of this compound is its enzymatic oxidation by Renilla luciferase in the presence of molecular oxygen.[1] This reaction does not necessitate cofactors such as ATP, making it a streamlined system for various in vitro and in vivo applications.[1] The process culminates in the emission of blue light, with a characteristic peak at approximately 395-400 nm.[2][3][4] This emission is notably blue-shifted compared to the ~460 nm light produced by native coelenterazine with RLuc.[1]

This compound is chemically a bisdeoxy derivative of coelenterazine.[5][6][7][8] The bioluminescent reaction is initiated by the binding of molecular oxygen to the C-2 position of the imidazopyrazinone core of this compound, a process catalyzed by RLuc.[9] This leads to the formation of a high-energy dioxetanone intermediate. This unstable intermediate then decomposes, releasing carbon dioxide and the oxidized product, coelenteramide 400a, in an electronically excited state. The subsequent relaxation of the excited coelenteramide 400a to its ground state results in the emission of a photon of light.[9]

The enhanced performance of this compound in many applications, particularly with engineered luciferases like RLuc8, is largely attributed to a significantly higher bioluminescence quantum yield.[10][11] Studies have shown that while the kinetic parameters (K_m and k_cat) of this compound with RLuc are not substantially different from those of native coelenterazine, the quantum yield of the bioluminescence reaction can be up to 30-fold higher with the RLuc8 mutant.[10][11][12] This suggests that the increased light output is primarily due to a higher fluorescence quantum yield of the resulting coelenteramide 400a.[12]

Quantitative Data

The following tables summarize the key quantitative parameters associated with this compound.

| Parameter | Value | Enzyme | Notes |

| Bioluminescence Emission Maximum | ~395 - 400 nm | Renilla luciferase (RLuc) and its mutants | This blue-shifted emission minimizes spectral overlap with green fluorescent protein (GFP) emission in BRET assays. |

| Molecular Weight | 391.47 g/mol | N/A | |

| Molecular Formula | C₂₆H₂₁N₃O | N/A |

| Parameter | Value | Enzyme | Conditions |

| K_m (Michaelis Constant) | Not significantly different from native coelenterazine | RLuc | While specific values are not consistently reported for this compound, studies suggest similar reaction kinetics to the native substrate. |

| k_cat (Catalytic Constant) | Not significantly different from native coelenterazine | RLuc | Similar to K_m, the turnover number is comparable to that of native coelenterazine. |

| Quantum Yield (Φ_BL) | Up to 30-fold increase compared to native coelenterazine with RLuc | RLuc8 | The absolute quantum yield is not definitively reported, but its significant relative increase is a key feature. |

Signaling Pathway and Reaction Mechanism

The enzymatic reaction of this compound can be visualized as a direct signaling pathway from substrate to light emission, catalyzed by Renilla luciferase.

References

- 1. goldbio.com [goldbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coelenterazine 400 a | CAS#:70217-82-2 | Chemsrc [chemsrc.com]

- 5. orbilu.uni.lu [orbilu.uni.lu]

- 6. UT Knoxville | Department of Biochemistry & Cellular & Molecular Biology - Dr. Albrecht von Arnim's Lab Page [vonarnimlab.utk.edu]

- 7. This compound | C26H21N3O | CID 135750016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. scispace.com [scispace.com]

- 10. academic.oup.com [academic.oup.com]

- 11. web.stanford.edu [web.stanford.edu]

- 12. keio.elsevierpure.com [keio.elsevierpure.com]

An In-depth Technical Guide to the Spectral Properties of Coelenterazine 400a

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coelenterazine 400a, also known under the trade name DeepBlueC™, is a synthetic analog of coelenterazine, the luciferin responsible for the bioluminescence of many marine organisms.[1][2][3] This bisdeoxy derivative of coelenterazine serves as a substrate for Renilla luciferase (RLuc) and its mutants, producing a characteristic blue light emission with a maximum around 395-400 nm.[1][4][5][6][7] This blue-shifted emission spectrum, compared to native coelenterazine (which emits at ~460-475 nm), makes this compound an invaluable tool in bioluminescence resonance energy transfer (BRET) assays, particularly in the BRET2 configuration.[1][5][6][8] Its distinct spectral properties minimize interference with commonly used green fluorescent protein (GFP) acceptors, enhancing the signal-to-noise ratio in studies of protein-protein interactions.[7][9][10] This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols, and visualizations of its application in cellular signaling pathways.

Core Spectral and Physicochemical Properties

This compound is a hydrophobic molecule that can readily cross cell membranes, making it suitable for live-cell imaging and assays.[1] It is an off-white to yellowish solid that is soluble in organic solvents like methanol and ethanol but should not be dissolved in DMSO, as this may cause oxidation.[6][11][12] For aqueous solutions, it is recommended to prepare a stock solution in an appropriate organic solvent first and then dilute it into the desired buffer immediately before use to minimize degradation.[5]

Quantitative Spectral Data

The following table summarizes the key spectral and physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₆H₂₁N₃O | [6][13][14] |

| Molecular Weight | 391.5 g/mol | [6][9][13] |

| Purity | ≥95% | [6][12][14] |

| Bioluminescence Emission Maximum (with RLuc) | ~395 - 400 nm | [1][4][6][7][15] |

| UV-Vis Absorption Maxima (λmax) | 248, 361, 432 nm | [6][12] |

| Solubility | Soluble in ethanol and methanol (~0.5 mg/mL) | [6][12] |

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound for use in bioluminescence assays.

Materials:

-

This compound (lyophilized powder)

-

Anhydrous ethanol or methanol (purged with an inert gas like argon or nitrogen)

-

Inert gas (argon or nitrogen)

-

Light-blocking microcentrifuge tubes

Methodology:

-

Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

-

Under dim light conditions, add the appropriate volume of anhydrous ethanol or methanol to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).[5] The solubility is approximately 0.5 mg/mL.[12]

-

Gently vortex or sonicate the vial until the this compound is completely dissolved.

-

To minimize oxidation, it is recommended to overlay the solution with an inert gas before sealing the vial.

-

Aliquot the stock solution into light-blocking microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage, protected from light.[5] The solution should be stable for at least one month when stored at ≤ -20°C.[11]

In Vitro Bioluminescence Spectrum Measurement

Objective: To determine the bioluminescence emission spectrum of this compound in the presence of Renilla luciferase.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in ethanol)

-

Recombinant Renilla luciferase (e.g., RLuc8)

-

Assay buffer (e.g., PBS, pH 7.4)

-

Luminometer with spectral scanning capabilities or a multi-channel spectrometer

Methodology:

-

Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the final desired concentration (typically in the low micromolar range).[5]

-

In a luminometer-compatible plate or cuvette, add the desired amount of Renilla luciferase.

-

Inject the this compound working solution into the well containing the luciferase to initiate the bioluminescent reaction.

-

Immediately begin spectral scanning to record the light emission from approximately 350 nm to 600 nm.

-

The resulting spectrum should show a peak emission at approximately 395-400 nm.[7][15]

Bioluminescence Resonance Energy Transfer (BRET) Assay for Protein-Protein Interaction

Objective: To monitor the interaction between two proteins of interest (Protein A and Protein B) in living cells using a BRET2 assay with this compound.

Materials:

-

Mammalian cells (e.g., HEK293)

-

Expression vectors for Protein A fused to a Renilla luciferase variant (e.g., RLuc8) (Donor)

-

Expression vectors for Protein B fused to a Green Fluorescent Protein variant (e.g., GFP2 or GFP10) (Acceptor)

-

Cell culture medium and reagents

-

Transfection reagent

-

This compound stock solution

-

Luminometer capable of measuring dual-emission wavelengths (e.g., a filter-based instrument with filters for ~400 nm and ~515 nm)

Methodology:

-

Co-transfect the mammalian cells with the donor (Protein A-RLuc8) and acceptor (Protein B-GFP) expression vectors. As a negative control, transfect cells with the donor construct alone.

-

Culture the transfected cells for 24-48 hours to allow for protein expression.

-

On the day of the assay, harvest and wash the cells. Resuspend them in a suitable assay buffer (e.g., PBS).

-

Add the this compound substrate to the cell suspension to a final concentration of 5 µM.

-

Immediately measure the luminescence at two wavelengths: the donor emission window (~395-410 nm) and the acceptor emission window (~510-520 nm).

-

Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

-

Subtract the BRET ratio of the donor-only control from the BRET ratio of the co-transfected cells to obtain the net BRET signal, which is indicative of protein-protein interaction.[8]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the core principles and workflows involving this compound.

References

- 1. goldbio.com [goldbio.com]

- 2. thomassci.com [thomassci.com]

- 3. New bioluminescent coelenterazine derivatives with various C-6 substitutions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01554B [pubs.rsc.org]

- 4. This compound | AAT Bioquest [aatbio.com]

- 5. nanolight.com [nanolight.com]

- 6. This compound | CAS 70217-82-2 | Cayman Chemical | Biomol.com [biomol.com]

- 7. biotium.com [biotium.com]

- 8. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound [nanolight.com]

- 10. biotium.com [biotium.com]

- 11. biotium.com [biotium.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. This compound | C26H21N3O | CID 135750016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. medchemexpress.com [medchemexpress.com]

Coelenterazine 400a: A Technical Guide for Researchers in Bioluminescence Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Coelenterazine 400a, a key substrate for Renilla luciferase, tailored for researchers and professionals in drug development and scientific research. This document details the properties, applications, and methodologies associated with this compound, with a focus on its use in bioluminescence resonance energy transfer (BRET) assays.

Introduction to this compound

This compound, also known by trade names such as DeepBlueC™, is a synthetic analog of native coelenterazine.[1][2] It serves as a substrate for Renilla reniformis luciferase (RLuc) but is not effectively oxidized by Gaussia luciferase.[3][4] Upon enzymatic oxidation by RLuc, this compound emits a characteristic blue light with a peak emission wavelength of approximately 395-400 nm.[3][5][6] This blue-shifted emission spectrum, compared to the ~460-475 nm emission of native coelenterazine, makes this compound particularly advantageous for BRET assays.[1][2] The significant spectral separation between the donor emission (from the RLuc-Coelenterazine 400a reaction) and the acceptor emission (typically a green fluorescent protein like GFP) minimizes signal crosstalk and enhances the resolution of the assay.[7]

This compound is a hydrophobic molecule, which allows it to readily cross cell membranes for use in live-cell assays.[1] However, it is also known to decay rapidly in aqueous solutions, necessitating fresh preparation of working solutions for experiments.[1]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound in comparison to native coelenterazine when used with Renilla luciferase and its enhanced mutant, RLuc8.

Table 1: Spectral Properties of Coelenterazine Analogs with Renilla Luciferase

| Substrate | Luciferase Variant | Emission Maximum (nm) |

| Native Coelenterazine | RLuc | ~460-475 |

| This compound | RLuc | ~395-400 |

| Native Coelenterazine | RLuc8 | ~480 |

| This compound | RLuc8 | ~400 |

Table 2: Kinetic and Quantum Yield Data for Coelenterazine Analogs with Renilla Luciferase

| Substrate | Luciferase Variant | Michaelis Constant (Km) (µM) | Catalytic Constant (kcat) (s-1) | Relative Quantum Yield |

| Native Coelenterazine | RLuc | 2.9 ± 1.0[8][9] | 3.9 ± 0.4[8][9] | Reference |

| This compound | RLuc | Data not available | Data not available | Lower than native coelenterazine |

| Native Coelenterazine | RLuc8 | 1.6 ± 0.2[8][9] | 4.9 ± 0.1[8][9] | ~1.3-fold higher than RLuc with native coelenterazine[8][9] |

| This compound | RLuc8 | Data not available | Data not available | ~30-fold increase compared to RLuc with native coelenterazine[8][9] |

Note: The RLuc8 mutant exhibits enhanced stability and light output compared to the wild-type RLuc.[8][9]

Experimental Protocols

Detailed methodologies for performing a standard Renilla luciferase assay and a BRET assay using this compound are provided below.

Protocol 1: Standard Renilla Luciferase Reporter Assay

This protocol is designed for the quantification of Renilla luciferase activity in cell lysates.

1. Reagent Preparation:

-

Lysis Buffer: Use a passive lysis buffer compatible with Renilla luciferase assays.

-

This compound Stock Solution: Dissolve lyophilized this compound in methanol or ethanol to a stock concentration of 1-5 mM. Do not use DMSO, as it can oxidize the substrate.[3] Store the stock solution at -80°C, protected from light.

-

Assay Buffer: A common assay buffer is PBS (phosphate-buffered saline) or Tris-HCl with 0.1% BSA.

-

Working Solution: Immediately before use, dilute the this compound stock solution in the assay buffer to the desired final concentration (typically 5-20 µM). Prepare this solution fresh and protect it from light.

2. Cell Lysis:

-

Culture cells expressing the Renilla luciferase reporter gene in a multi-well plate.

-

Remove the culture medium and wash the cells once with PBS.

-

Add an appropriate volume of lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle agitation.

-

Transfer the cell lysate to a microcentrifuge tube.

3. Luminescence Measurement:

-

Set up a luminometer to measure luminescence with a short integration time (e.g., 1-10 seconds).

-

Add 20-100 µL of cell lysate to a luminometer tube or a well of a white-walled microplate.

-

Inject 50-100 µL of the freshly prepared this compound working solution into the tube or well.

-

Immediately initiate the luminescence measurement.

-

Record the relative light units (RLU).

Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for Protein-Protein Interactions

This protocol outlines the steps for a BRET assay to study the interaction between two proteins, one fused to Renilla luciferase (the donor) and the other to a fluorescent protein like GFP (the acceptor).

1. Cell Culture and Transfection:

-

Seed mammalian cells (e.g., HEK293) in a multi-well plate.

-

Co-transfect the cells with two expression vectors: one encoding the donor fusion protein (e.g., Protein A-RLuc8) and the other encoding the acceptor fusion protein (e.g., Protein B-GFP). Include control wells with cells expressing only the donor fusion protein.

2. BRET Measurement in Live Cells:

-

24-48 hours post-transfection, carefully remove the culture medium.

-

Wash the cells gently with PBS or a suitable assay buffer.

-

Add the assay buffer to each well.

-

Prepare the this compound working solution as described in Protocol 1.

-

Set up a plate reader capable of measuring luminescence at two distinct wavelengths (one for the donor and one for the acceptor). For the RLuc8/GFP BRET pair with this compound, typical filter sets are ~400 nm for the donor and ~515 nm for the acceptor.

-

Add the this compound working solution to each well.

-

Immediately measure the luminescence intensity at both the donor and acceptor wavelengths.

3. Data Analysis:

-

For each well, calculate the BRET ratio: BRET Ratio = (Luminescence at Acceptor Wavelength) / (Luminescence at Donor Wavelength)

-

Calculate the net BRET ratio by subtracting the BRET ratio of the donor-only control from the BRET ratio of the donor-acceptor co-transfected cells.

-

An increase in the net BRET ratio indicates a close proximity between the donor and acceptor fusion proteins, suggesting a protein-protein interaction.

Mandatory Visualizations

Bioluminescent Reaction of this compound

Caption: Enzymatic oxidation of this compound by Renilla luciferase.

Experimental Workflow for BRET Assay

Caption: A generalized workflow for a BRET-based protein-protein interaction assay.

GPCR Signaling Pathway Investigated by BRET

Caption: BRET assay to monitor GPCR and β-Arrestin interaction.

References

- 1. researchgate.net [researchgate.net]

- 2. zellbio.eu [zellbio.eu]

- 3. goldbio.com [goldbio.com]

- 4. This compound [nanolight.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | AAT Bioquest [aatbio.com]

- 7. biotium.com [biotium.com]

- 8. academic.oup.com [academic.oup.com]

- 9. web.stanford.edu [web.stanford.edu]

Coelenterazine 400a: A Technical Guide to its Chemical Structure, Properties, and Applications in Bioluminescence Research

For Immediate Release

This technical guide provides an in-depth overview of Coelenterazine 400a, a key substrate in bioluminescence research, for researchers, scientists, and drug development professionals. The document details its chemical structure, physicochemical and bioluminescent properties, and provides comprehensive experimental protocols for its application in Bioluminescence Resonance Energy Transfer (BRET) assays.

Chemical Structure and Identity

This compound, also known by trade names such as DeepBlueC™, is a derivative of coelenterazine. Its chemical structure is characterized by an imidazopyrazinone core with benzyl and phenyl substitutions.

Systematic Name: 2,8-dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3-ol[1]

Synonyms: Coelenteramine 400a, Bisdeoxycoelenterazine[2]

The key structural features of this compound are responsible for its unique bioluminescent properties, particularly its blue-shifted light emission compared to native coelenterazine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for its proper handling, storage, and use in experimental settings.

| Property | Value | References |

| Molecular Formula | C₂₆H₂₁N₃O | [1][3][4] |

| Molecular Weight | ~391.5 g/mol | [1][3][4] |

| Appearance | Yellow to orange solid | [5] |

| Purity | ≥95% | [3][4][5] |

| Solubility | Soluble in methanol and ethanol (~0.5 mg/mL). Not recommended for use with DMSO. | [3][4][5] |

| Storage | Store at -20°C, protected from light. It is recommended to keep the compound under an inert gas. | [5] |

| Stability | The solid form is stable for an extended period when stored correctly. Solutions are less stable and should be prepared fresh. It is a high-energy molecule that can spontaneously decompose. | [5] |

| UV/Vis Absorption (λmax) | 248, 361, 432 nm | [3][4] |

Bioluminescent Properties

This compound is a substrate for the enzyme Renilla luciferase (RLuc) but not for Gaussia luciferase. The enzymatic oxidation of this compound by RLuc results in the emission of blue light.

| Property | Value | References |

| Bioluminescence Emission Maximum | ~395 - 400 nm | [6] |

| Enzyme Specificity | Renilla luciferase (RLuc) | [5] |

| Quantum Yield | A study comparing the bioluminescence reaction quantum yield of different coelenterazine analogues, including 400a, has been conducted, highlighting differences among the analogues. | [7] |

The distinct blue-shifted emission of the this compound/RLuc system is a significant advantage in BRET assays, as it provides a greater separation between the donor and acceptor emission spectra, leading to a better signal-to-noise ratio.

Applications in BRET Assays

This compound is the preferred substrate for BRET2 (Bioluminescence Resonance Energy Transfer 2) assays, a powerful technique for studying protein-protein interactions in living cells. The principle of BRET involves the non-radiative transfer of energy from a bioluminescent donor molecule (e.g., RLuc) to a fluorescent acceptor molecule (e.g., Green Fluorescent Protein, GFP). This energy transfer only occurs when the donor and acceptor are in close proximity (typically <10 nm).

Logical Workflow of a BRET2 Experiment

The following diagram illustrates the general workflow of a BRET2 experiment using this compound to study the interaction between two proteins, Protein A and Protein B.

References

- 1. This compound | C26H21N3O | CID 135750016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | CAS 70217-82-2 | Cayman Chemical | Biomol.com [biomol.com]

- 5. goldbio.com [goldbio.com]

- 6. zellbio.eu [zellbio.eu]

- 7. keio.elsevierpure.com [keio.elsevierpure.com]

Coelenterazine 400a vs. Native Coelenterazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Coelenterazine 400a and native coelenterazine, two key substrates in bioluminescence research. It delves into their biochemical properties, experimental applications, and the signaling pathways they help to illuminate. This document is intended to serve as a practical resource for designing and executing experiments in areas such as drug discovery, cell signaling, and molecular imaging.

Core Properties: A Quantitative Comparison

This compound, also known as DeepBlueC™, is a synthetic analog of native coelenterazine.[1][2] While both serve as substrates for luciferases like Renilla luciferase (Rluc), their distinct properties lead to different applications.[3] Native coelenterazine is the natural substrate for a variety of marine luciferases and photoproteins. In the presence of a luciferase and molecular oxygen, it is oxidized to produce coelenteramide and light.[1][4] This reaction does not require ATP, making it a convenient tool for in vivo studies.[1]

The key differences between this compound and native coelenterazine lie in their emission spectra, quantum yield, and signal kinetics. These differences are summarized in the tables below.

| Property | Native Coelenterazine | This compound | References |

| Synonyms | Coelenterazine free acid | DeepBlueC™, bisdeoxycoelenterazine, di-dehydro coelenterazine | [1][5][6] |

| Emission Maximum (with Rluc) | ~460-480 nm | ~395-400 nm | [1][2][3][6] |

| Substrate For | Renilla luciferase (Rluc), Gaussia luciferase (Gluc), Aequorin | Renilla luciferase (Rluc) | [3][7] |

| Primary Application | General bioluminescence assays, reporter gene assays, calcium sensing | Bioluminescence Resonance Energy Transfer (BRET) | [2][3] |

| Aqueous Stability | More stable | Decays rapidly |

Table 1: General Properties of Native Coelenterazine and this compound.

| Parameter | Native Coelenterazine | This compound | Luciferase Mutant | Reference |

| Quantum Yield | Higher than this compound with wild-type Rluc | Lower with wild-type Rluc, but significantly increased with Rluc8 | Rluc8 | [8] |

| Signal Half-Life | Biphasic decay: rapid phase (~2.5 min), stable phase (~70 min) | Shorter half-life | - | [9][10] |

Table 2: Comparative Bioluminescence Performance with Renilla Luciferase.

Experimental Protocols

The choice between native coelenterazine and this compound is dictated by the experimental goals. Native coelenterazine is often used for general reporter gene assays and bioluminescence imaging, while the blue-shifted emission of this compound makes it the preferred donor for BRET assays, minimizing spectral overlap with common acceptor fluorophores like GFP.[2][3][11]

Bioluminescence Resonance Energy Transfer (BRET) Assay Protocol using this compound

BRET is a powerful technique for studying protein-protein interactions in real-time within living cells.[12] It relies on the non-radiative transfer of energy from a bioluminescent donor (e.g., Rluc) to a fluorescent acceptor (e.g., GFP) when they are in close proximity (<10 nm).[13][14]

Materials:

-

Mammalian cells expressing the proteins of interest fused to a BRET donor (e.g., Rluc8) and acceptor (e.g., GFP2).

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

This compound stock solution (e.g., 1 mg/mL in methanol or a specialized solvent).[5]

-

White, flat-bottom 96-well plates.

-

Microplate reader with luminescence and fluorescence detection capabilities, preferably with injectors.[15]

Procedure:

-

Cell Culture and Transfection:

-

Seed mammalian cells in a 96-well plate at a density that allows for optimal growth and transfection efficiency.

-

Co-transfect the cells with plasmids encoding the donor- and acceptor-fusion proteins. Include appropriate controls, such as cells expressing only the donor or acceptor.

-

Incubate the cells for 24-48 hours to allow for protein expression.[6]

-

-

Cell Preparation for BRET Measurement:

-

Carefully aspirate the cell culture medium.

-

Wash the cells once with PBS.

-

Resuspend the cells in PBS or an appropriate assay buffer.

-

-

BRET Measurement:

-

Prepare a working solution of this compound (typically 5-10 µM) in the assay buffer immediately before use.[6][15]

-

Set up the microplate reader to measure luminescence at two distinct wavelength windows: one for the donor (e.g., 370-450 nm) and one for the acceptor (e.g., 500-525 nm for GFP2).[16]

-

Inject the this compound working solution into each well.

-

Immediately begin sequential or simultaneous measurements of the donor and acceptor emission signals.

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

-

Subtract the background BRET ratio obtained from cells expressing only the donor to get the net BRET ratio.

-

In Vivo Bioluminescence Imaging Protocol with Native Coelenterazine

In vivo bioluminescence imaging (BLI) is a non-invasive technique used to visualize and quantify biological processes in living animals.

Materials:

-

Animal model (e.g., mouse) expressing a luciferase reporter.

-

Native coelenterazine stock solution (e.g., 5 mg/mL in acidified ethanol).[17]

-

Sterile PBS.

-

In vivo imaging system with a sensitive CCD camera.

Procedure:

-

Preparation of Coelenterazine Injection Solution:

-

Prepare a working solution of native coelenterazine by diluting the stock solution in sterile PBS. The final concentration and volume will depend on the animal model and route of administration. For intravenous injection in mice, a typical dose is 15-100 µg per mouse.[17]

-

-

Animal Preparation and Injection:

-

Anesthetize the animal according to approved protocols.

-

Administer the coelenterazine solution, for example, via intravenous injection.

-

-

Image Acquisition:

-

Immediately place the animal in the imaging chamber.

-

Acquire images for a set duration. The peak signal for intravenous injection is typically observed shortly after administration.[17]

-

-

Data Analysis:

-

Quantify the bioluminescent signal in the region of interest using the imaging software.

-

Signaling Pathways and Experimental Workflows

Coelenterazine-based assays are instrumental in elucidating various signaling pathways. BRET, in particular, is widely used to study G protein-coupled receptor (GPCR) signaling, while aequorin-based assays are employed for monitoring intracellular calcium dynamics.

GPCR Signaling Pathway

GPCRs are a large family of transmembrane receptors that play a crucial role in cell signaling. BRET can be used to monitor the interaction between a GPCR and β-arrestin, a key event in receptor desensitization and signaling.[12][18]

Caption: GPCR activation by a ligand leads to G protein signaling and β-arrestin recruitment.

Calcium Signaling Pathway

Aequorin is a photoprotein that emits light in the presence of calcium.[19][20] By expressing apoaequorin in cells and providing coelenterazine, intracellular calcium levels can be monitored.[21]

Caption: Aequorin-based detection of intracellular calcium release.

Experimental Workflow: BRET Assay

The following diagram illustrates the typical workflow for a BRET experiment.

Caption: A typical workflow for a Bioluminescence Resonance Energy Transfer (BRET) assay.

References

- 1. goldbio.com [goldbio.com]

- 2. This compound | AAT Bioquest [aatbio.com]

- 3. zellbio.eu [zellbio.eu]

- 4. scispace.com [scispace.com]

- 5. nanolight.com [nanolight.com]

- 6. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. promega.com [promega.com]

- 10. New bioluminescent coelenterazine derivatives with various C-6 substitutions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01554B [pubs.rsc.org]

- 11. biotium.com [biotium.com]

- 12. Study of GPCR–Protein Interactions by BRET | Springer Nature Experiments [experiments.springernature.com]

- 13. blog.benchsci.com [blog.benchsci.com]

- 14. Bioluminescence Resonance Energy Transfer (BRET) Assay: Principle and Application - Creative Proteomics [iaanalysis.com]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Can you provide a brief protocol on how to use coelenterazine h for small animal in vivo imaging? | AAT Bioquest [aatbio.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Aequorin-based measurements of intracellular Ca2+-signatures in plant cells - PMC [pmc.ncbi.nlm.nih.gov]

Coelenterazine 400a: A Deep Dive into its Discovery, Development, and Application in Bioluminescence Resonance Energy Transfer

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coelenterazine 400a, also known as DeepBlueC™, is a synthetic analog of the naturally occurring luciferin, coelenterazine. Its discovery and development have been pivotal in advancing the field of bioluminescence-based assays, particularly Bioluminescence Resonance Energy Transfer (BRET). This technical guide provides an in-depth overview of this compound, from its fundamental properties to detailed experimental protocols for its application. Quantitative data are summarized in structured tables for easy comparison, and key processes are visualized through diagrams generated using the DOT language.

Introduction: The Quest for a Blue-Shifted Luciferin

The discovery of coelenterazine as the light-emitting substrate for a variety of marine luciferases, most notably Renilla luciferase (RLuc), opened up new avenues for reporter gene assays and in vivo imaging.[1] Native coelenterazine, in the presence of RLuc and molecular oxygen, emits blue light with a maximum wavelength of approximately 460-480 nm.[1][2] While highly useful, the relatively broad emission spectrum of the native coelenterazine-RLuc system presented challenges for applications requiring spectral separation, such as BRET.

BRET is a powerful technique for monitoring protein-protein interactions in real-time within living cells.[1] It relies on the non-radiative transfer of energy from a bioluminescent donor molecule to a fluorescent acceptor molecule when they are in close proximity (<10 nm).[3] For efficient energy transfer and minimal signal bleed-through, a significant separation between the donor's emission peak and the acceptor's emission peak is crucial. The emission of the native coelenterazine-RLuc system overlaps considerably with the emission of commonly used green fluorescent protein (GFP) acceptors, leading to a low signal-to-noise ratio.[4]

This limitation spurred the development of synthetic coelenterazine analogs with altered spectral properties. This compound emerged as a key innovation, designed to produce a blue-shifted light emission upon enzymatic oxidation.[5][6] This bisdeoxy derivative of coelenterazine, when catalyzed by RLuc, emits light with a maximum wavelength of approximately 395-400 nm.[7][8][9] This significant blue shift of about 80 nm compared to native coelenterazine provides excellent spectral separation from GFP acceptors, which typically have emission maxima around 510 nm.[8][10] This enhanced spectral resolution is the cornerstone of the BRET² assay, a second-generation BRET technology with a superior signal-to-noise ratio, making it ideal for screening assays.[10][11]

Physicochemical and Bioluminescent Properties

This compound is a hydrophobic molecule that can readily cross cell membranes, making it suitable for live-cell assays.[1] However, it is known to decay rapidly in aqueous solutions due to auto-oxidation.[8][12] Therefore, proper storage and handling are critical for its effective use.

Quantitative Data

The following tables summarize the key quantitative properties of this compound in comparison to native coelenterazine.

| Property | This compound | Native Coelenterazine | Reference(s) |

| Molecular Weight | 391.47 g/mol | 423.46 g/mol | [13] |

| Chemical Formula | C₂₆H₂₁N₃O | C₂₆H₂₁N₃O₃ | [9] |

| Emission Maximum (with RLuc) | ~395 - 400 nm | ~460 - 480 nm | [2][7][8] |

| Solubility | Soluble in ethanol and methanol; sparingly soluble in water. | Soluble in methanol and ethanol. | [12][14] |

| Luciferase | Substrate | K_m_ (µM) | Relative Light Output (%) | Quantum Yield (Φ) | Reference(s) |

| Renilla luciferase (RLuc) | This compound | - | Lower than native CTZ | - | [4] |

| Renilla luciferase (RLuc) | Native Coelenterazine | ~1-5 | 100 | ~0.05-0.07 | [15] |

| RLuc8 | This compound | 1.6 ± 0.2 | - | 30-fold increase vs RLuc | [15] |

| RLuc8 | Native Coelenterazine | - | - | 30% improvement vs Rluc | [15] |

Note: Quantitative values for K_m_ and quantum yield can vary depending on the specific luciferase mutant, buffer conditions, and measurement techniques. Data presented here are indicative.

Key Applications: BRET² and Beyond

The primary application of this compound is in BRET² assays for studying protein-protein interactions.[10] The enhanced spectral separation minimizes the "bleed-through" of the donor signal into the acceptor detection channel, resulting in a higher signal-to-noise ratio compared to the original BRET¹ system which uses native coelenterazine.[11] This makes BRET² particularly well-suited for high-throughput screening of compound libraries that may interfere with protein interactions.[16]

This compound is typically paired with Renilla luciferase or its brighter mutants, such as Rluc8, as the energy donor.[4][15] The most common acceptors are green fluorescent proteins like GFP2 and GFP10, which have excitation maxima that overlap well with the emission of the RLuc-Coelenterazine 400a system.[10][13]

While BRET² is its main application, the blue-shifted emission of this compound can also be advantageous in other bioluminescence imaging contexts where minimizing spectral overlap with other light sources or autofluorescence is critical.

Experimental Protocols

Preparation and Storage of this compound Stock Solution

Materials:

-

This compound (lyophilized powder)

-

Anhydrous ethanol or methanol

-

Inert gas (e.g., argon or nitrogen)

-

Light-blocking storage vials

Protocol:

-

Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

-

Under an inert gas atmosphere, reconstitute the this compound powder in anhydrous ethanol or methanol to a final concentration of 1-5 mM. For example, to prepare a 1 mM stock solution from 1 mg of this compound (MW: 391.47), add 2.55 mL of solvent.

-

Vortex gently until the powder is completely dissolved. The solution will appear as a pale yellow to light brown color.

-

Aliquot the stock solution into smaller, single-use volumes in light-blocking vials.

-

Purge the vials with inert gas before sealing.

-

Store the aliquots at -80°C for long-term storage. For short-term storage (up to a few weeks), -20°C is acceptable.[12] Note: Avoid repeated freeze-thaw cycles. It is not recommended to store dissolved this compound at -20°C or -70°C for extended periods.[14]

General Protocol for a BRET² Assay in HEK293 Cells

This protocol provides a general workflow for a BRET² assay to detect the interaction between two proteins of interest, Protein A and Protein B, in transiently transfected HEK293 cells.

Materials:

-

HEK293 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Expression vectors:

-

Protein A fused to a Renilla luciferase variant (e.g., Rluc8) - Donor construct

-

Protein B fused to a GFP variant (e.g., GFP2) - Acceptor construct

-

Donor construct alone (for background measurement)

-

-

Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)

-

Phosphate-buffered saline (PBS)

-

White, opaque 96-well microplates

-

This compound stock solution (1-5 mM in ethanol or methanol)

-

Assay buffer (e.g., PBS or HBSS)

-

Luminometer with two emission filters (one for the donor, ~400 nm, and one for the acceptor, ~515 nm)

Protocol:

Day 1: Cell Seeding

-

Seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

Day 2: Transfection

-

Co-transfect the cells with the donor (Protein A-Rluc8) and acceptor (Protein B-GFP2) expression vectors. To determine the optimal donor-to-acceptor ratio, a titration experiment is recommended, where the amount of donor plasmid is kept constant while the amount of acceptor plasmid is varied.

-

In parallel, transfect a set of cells with the donor construct alone to measure the background signal.

-

Follow the transfection reagent manufacturer's protocol for the transfection procedure.

Day 3: Cell Plating for BRET Assay

-

Approximately 24 hours post-transfection, detach the cells from the 6-well plate using a gentle method (e.g., trypsinization followed by neutralization).

-

Resuspend the cells in complete medium and determine the cell concentration.

-

Plate the cells into a white, opaque 96-well microplate at a density of 20,000-50,000 cells per well in 100 µL of medium. Plate each condition in triplicate or quadruplicate.

Day 4: BRET Measurement

-

Carefully aspirate the culture medium from the wells.

-

Wash the cells once with 100 µL of pre-warmed PBS or assay buffer.

-

Add 90 µL of assay buffer to each well.

-

Prepare a working solution of this compound by diluting the stock solution in the assay buffer to a final concentration of 5-10 µM. Note: Prepare this solution fresh immediately before use and protect it from light.[12]

-

Set up the luminometer to measure the luminescence signal sequentially through the donor filter (e.g., 400 ± 40 nm) and the acceptor filter (e.g., 515 ± 20 nm) for each well.

-

Using an injector or by manual pipetting, add 10 µL of the this compound working solution to each well.

-

Immediately measure the luminescence signals. The integration time will depend on the expression levels of the fusion proteins and the sensitivity of the luminometer.

Data Analysis

-

Calculate the BRET Ratio: For each well, calculate the BRET ratio using the following formula: BRET Ratio = (Luminescence at Acceptor Wavelength) / (Luminescence at Donor Wavelength)[17]

-

Calculate the Net BRET Ratio: To correct for the bleed-through of the donor signal into the acceptor channel, calculate the Net BRET ratio: Net BRET Ratio = (BRET Ratio of Donor + Acceptor) - (BRET Ratio of Donor alone)[7]

-

Interpret the Results: A significant increase in the Net BRET ratio in cells co-expressing the donor and acceptor compared to the control indicates a specific interaction between Protein A and Protein B.

Visualizations

BRET² Signaling Pathway

Caption: The BRET² signaling pathway illustrating energy transfer.

Experimental Workflow for a BRET² Assay

Caption: A typical experimental workflow for a BRET² assay.

Conclusion

This compound has established itself as an indispensable tool for researchers studying protein-protein interactions and other dynamic cellular processes. Its development as a blue-shifted luciferin addressed a critical need for improved spectral resolution in BRET assays, leading to the robust and sensitive BRET² technology. By understanding its properties and following optimized experimental protocols, researchers can effectively leverage this compound to gain deeper insights into the intricate molecular interactions that govern cellular function, thereby accelerating drug discovery and basic scientific understanding.

References

- 1. nuvucameras.com [nuvucameras.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | AAT Bioquest [aatbio.com]

- 4. portlandpress.com [portlandpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. goldbio.com [goldbio.com]

- 9. blog.benchsci.com [blog.benchsci.com]

- 10. New bioluminescent coelenterazine derivatives with various C-6 substitutions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01554B [pubs.rsc.org]

- 11. berthold.cn [berthold.cn]

- 12. nanolight.com [nanolight.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. goldbio.com [goldbio.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]

Coelenterazine 400a: An In-Depth Technical Guide for Bioluminescence Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coelenterazine 400a, a synthetic analog of native coelenterazine, has emerged as a critical tool in the field of bioluminescence imaging. Its unique spectral properties make it particularly valuable for Bioluminescence Resonance Energy Transfer (BRET) assays, a powerful technique for studying protein-protein interactions in real-time and in living cells. This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, comparative performance data, detailed experimental protocols for in vitro and in vivo applications, and its utility in drug development and screening.

This compound is a bisdeoxy derivative of coelenterazine.[1] It serves as a substrate for Renilla luciferase (RLuc) and its mutants, such as RLuc8, but it is not effectively oxidized by Gaussia luciferase (GLuc).[2] Upon enzymatic oxidation by RLuc, this compound emits a characteristic blue light with an emission maximum centered around 395-400 nm.[3][4] This blue-shifted emission spectrum, compared to the ~480 nm emission of native coelenterazine, is the primary advantage of this compound.[2] This spectral separation is particularly advantageous in BRET² assays, where it minimizes spectral overlap with green fluorescent protein (GFP) acceptors, such as GFP2 or GFP10, leading to an improved signal-to-noise ratio.[5][6]

Properties of this compound

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | 2,8-dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one | [7] |

| Synonyms | DeepBlueC™, Bisdeoxycoelenterazine | [1][3] |

| Molecular Formula | C₂₆H₂₁N₃O | [7] |

| Molecular Weight | 391.47 g/mol | [8] |

| Emission Maximum | ~395 - 400 nm (with Renilla luciferase) | [3][4] |

| Solubility | Soluble in ethanol and methanol. Insoluble in DMSO. | [7] |

| Storage | Store as a dry powder at -20°C or -80°C, protected from light and moisture. | [2] |

Comparative Performance Data

While this compound offers a distinct advantage in spectral separation for BRET assays, it is characterized by a lower light output and a more rapid signal decay compared to other coelenterazine analogs used in different BRET versions.[6][9] The selection of a coelenterazine analog is therefore dependent on the specific requirements of the experiment.

| Substrate | Luciferase | Emission Max (nm) | Relative Light Output | Signal Half-Life | Key Application | Reference(s) |

| This compound | Renilla luciferase (RLuc), RLuc8 | ~400 | Lower | Short | BRET² | [3][6][9] |

| Native Coelenterazine | Renilla luciferase, Gaussia luciferase | ~470-480 | Higher | Moderate | General Bioluminescence, BRET¹ | [1][2] |

| Coelenterazine-h | Renilla luciferase | ~475 | High | Long | BRET¹ | [6] |

Experimental Protocols

In Vitro Bioluminescence Assay

This protocol outlines a general procedure for measuring the bioluminescent signal from this compound with Renilla luciferase in an in vitro setting.

Materials:

-

This compound

-

Ethanol or Methanol (for stock solution)

-

Purified Renilla luciferase (e.g., RLuc8)

-

Assay Buffer (e.g., PBS, pH 7.4)

-

Luminometer

Procedure:

-

Prepare this compound Stock Solution:

-

Dissolve lyophilized this compound in ethanol or methanol to a stock concentration of 1 mg/mL.[2] To prevent oxidation, it is recommended to use degassed alcohol.[2]

-

Store the stock solution at -20°C or below, protected from light. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

-

-

Prepare Working Solution:

-

Immediately before the assay, dilute the this compound stock solution in the desired assay buffer to the final working concentration. A common starting concentration is 5-10 µM.[5]

-

-

Perform Luminescence Measurement:

-

Pipette the purified Renilla luciferase into a white-walled, clear-bottom 96-well plate.

-

Place the plate in a luminometer.

-

Inject the this compound working solution into the well to initiate the reaction.

-

Immediately measure the luminescence signal. Due to the rapid decay kinetics of this compound, it is crucial to measure the signal promptly after substrate addition.[4]

-

In Vitro Bioluminescence Assay Workflow.

BRET Assay for Protein-Protein Interactions (e.g., GPCRs)

This protocol describes a typical BRET² assay to investigate the interaction between two proteins, for example, a G protein-coupled receptor (GPCR) and β-arrestin.

Materials:

-

Mammalian cells (e.g., HEK293)

-

Expression vectors for:

-

Protein 1 fused to a Renilla luciferase variant (e.g., GPCR-RLuc8) - Donor

-

Protein 2 fused to a GFP variant (e.g., β-arrestin-GFP2) - Acceptor

-

-

Transfection reagent

-

Cell culture medium

-

This compound

-

Plate reader capable of dual-channel luminescence detection (for donor and acceptor emission)

Procedure:

-

Cell Culture and Transfection:

-

Seed cells in a 96-well plate at an appropriate density.

-

Co-transfect the cells with the donor (e.g., GPCR-RLuc8) and acceptor (e.g., β-arrestin-GFP2) plasmids. Include control wells with donor-only and acceptor-only transfections.

-

-

Cell Stimulation (if applicable):

-

24-48 hours post-transfection, replace the medium with assay buffer.

-

If studying ligand-induced interactions, add the specific ligand to the appropriate wells and incubate for the desired time.

-

-

BRET Measurement:

-

Data Analysis:

-

Calculate the BRET ratio: (Acceptor Emission) / (Donor Emission).

-

Subtract the background BRET ratio obtained from the donor-only transfected cells to get the net BRET ratio.

-

BRET Assay Experimental Workflow.

In Vivo Bioluminescence Imaging

This protocol provides a general guideline for performing in vivo bioluminescence imaging in a mouse model using this compound. Note: All animal procedures must be approved by the institution's animal care and use committee.

Materials:

-

Mouse model with cells expressing Renilla luciferase.

-

This compound.

-

Sterile, injectable solvent (e.g., a solution of ethanol in PBS). A commercially available water-soluble formulation of coelenterazine may also be used to avoid alcohol-related toxicity.[11]

-

Anesthesia (e.g., isoflurane).

-

In vivo imaging system (e.g., IVIS).

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane.

-

If the imaging area has dense fur, it may be necessary to shave the region to improve light detection.

-

-

Substrate Preparation and Administration:

-

Prepare a sterile solution of this compound for injection. A typical dose for coelenterazine analogs is in the range of 3-5 mg/kg body weight.[12][13]

-

The route of administration will affect the kinetics of the signal. Intravenous (IV) injection generally leads to a rapid peak in signal, while intraperitoneal (IP) injection results in a slower rise and longer-lasting signal.[14]

-

For IV injection, administer the substrate via the tail vein. For IP injection, inject into the lower abdominal quadrant.

-

-

Image Acquisition:

-

Immediately after substrate administration (especially for IV injections), place the animal in the pre-warmed imaging chamber of the IVIS system.[13]

-

Acquire bioluminescent images. It is recommended to perform a kinetic study to determine the time of peak light emission for your specific model and administration route.[15]

-

IVIS Settings:

-

Emission Filter: Use an open filter or a filter appropriate for the ~400 nm emission of this compound.

-

Exposure Time: This will depend on the signal intensity. Start with an auto-exposure setting and adjust as needed.

-

Binning: Medium to high binning can be used to increase sensitivity.

-

F/Stop: A low f/stop (e.g., f/1) will maximize light collection.

-

-

-

Data Analysis:

-

Quantify the bioluminescent signal in the region of interest (ROI) using the imaging software. The signal is typically expressed as photons/second/cm²/steradian.

-

Applications in Drug Development

The BRET² assay utilizing this compound is a powerful tool for high-throughput screening (HTS) of compound libraries to identify modulators of protein-protein interactions.[3][5] A common application is the screening for compounds that disrupt or enhance the interaction between a GPCR and its interacting partners, such as β-arrestin.

High-Throughput Screening Workflow using BRET.

Signaling Pathway Visualization

The interaction between a GPCR and β-arrestin is a key signaling event that can be effectively monitored using a BRET assay with this compound. Upon agonist binding to the GPCR, the receptor becomes phosphorylated, leading to the recruitment of β-arrestin. This proximity allows for efficient BRET between the RLuc8 fused to the GPCR and the GFP2 fused to β-arrestin.

GPCR-β-arrestin BRET Signaling Pathway.

Conclusion

This compound is an indispensable substrate for bioluminescence imaging, particularly for BRET² assays. Its blue-shifted emission provides a clear spectral window for detecting protein-protein interactions with high signal-to-noise ratios. While its lower light output and faster kinetics require careful experimental design, the advantages it offers in reducing spectral overlap make it the substrate of choice for many BRET applications, especially in the context of high-throughput drug screening. This guide provides the foundational knowledge and practical protocols for the effective implementation of this compound in your research and development endeavors.

References

- 1. goldbio.com [goldbio.com]

- 2. nanolight.com [nanolight.com]

- 3. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

- 5. mdpi.com [mdpi.com]

- 6. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioluminescence resonance energy transfer (BRET) imaging of protein–protein interactions within deep tissues of living subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotium.com [biotium.com]

- 9. portlandpress.com [portlandpress.com]

- 10. Comparative Investigation of the Chemiluminescent Properties of a Dibrominated Coelenterazine Analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. research.charlotte.edu [research.charlotte.edu]

- 13. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Highly bright and stable NIR-BRET with blue-shifted coelenterazine derivatives for deep-tissue imaging of molecular events in vivo [thno.org]

- 15. Can you provide a brief protocol on how to use coelenterazine h for small animal in vivo imaging? | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to Bioluminescence Resonance Energy Transfer (BRET) with Coelenterazine 400a

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis techniques for Bioluminescence Resonance Energy Transfer (BRET) assays utilizing Coelenterazine 400a.

Core Principles of BRET with this compound (BRET2)

Bioluminescence Resonance Energy Transfer (BRET) is a powerful, cell-based assay technique used to study protein-protein interactions (PPIs) and other dynamic cellular processes in real-time.[1][2] The technology is based on the non-radiative transfer of energy from a bioluminescent donor molecule to a fluorescent acceptor molecule.[3] This energy transfer is highly dependent on the distance between the donor and acceptor, occurring only when they are in very close proximity (typically within 10 nm).[1][3]

The second generation of BRET, known as BRET2, employs this compound (also referred to as DeepBlueC™ or bisdeoxycoelenterazine) as the substrate for the donor enzyme.[4][5] This results in a distinct spectral profile compared to the original BRET1 assay.[4]

The BRET2 Donor-Acceptor System:

-

Donor: A variant of Renilla luciferase (Rluc), often Rluc8, is genetically fused to one protein of interest.[1][4] Rluc8 is a mutant of the native Rluc with improved stability and light output.[6]

-

Substrate: this compound is a cell-permeable substrate that, when oxidized by Rluc, emits light with a peak at approximately 395-400 nm.[4][5][7][8]

-

Acceptor: A green fluorescent protein (GFP) variant, such as GFP2 or GFP10, is fused to the second protein of interest.[4][5][7][8] These GFP variants have excitation spectra that overlap with the emission spectrum of Rluc/Coelenterazine 400a.[4]

The Mechanism of Energy Transfer:

When the two proteins of interest interact, they bring the Rluc donor and GFP acceptor into close proximity. The energy generated from the oxidation of this compound by Rluc is then transferred non-radiatively to the GFP acceptor. This excites the GFP, which in turn emits light at its characteristic longer wavelength, typically around 510 nm.[1][9] The BRET signal is quantified by calculating the ratio of the light emitted by the acceptor to the light emitted by the donor.[4]

Advantages and Disadvantages of BRET2:

A key advantage of the BRET2 system is the significant separation between the donor and acceptor emission peaks (around 115 nm).[1] This large spectral resolution results in a lower background signal and an improved signal-to-noise ratio compared to BRET1.[5] However, BRET2 has some limitations, including a lower light output and a more rapid decay of the luminescent signal compared to BRET1.[4][5] The development of the Rluc8 mutant has helped to mitigate these issues by increasing the brightness and stability of the donor signal.[6]

Quantitative Data

The following tables summarize key quantitative parameters associated with BRET assays using this compound.

Table 1: Spectral Properties of BRET2 Components

| Component | Role | Substrate/Excitation Peak (nm) | Emission Peak (nm) |

| Renilla luciferase (Rluc/Rluc8) | Donor | This compound | ~395-400 |

| GFP2 / GFP10 | Acceptor | ~400 | ~510 |

Table 2: Comparison of BRET Generations

| Feature | BRET1 | BRET2 |

| Donor | Rluc/Rluc8 | Rluc/Rluc8 |

| Substrate | Coelenterazine h | This compound (DeepBlueC™) |

| Acceptor | Yellow Fluorescent Protein (YFP) | Green Fluorescent Protein (GFP2, GFP10) |

| Donor Emission Peak | ~480 nm | ~395-400 nm |

| Acceptor Emission Peak | ~530 nm | ~510 nm |

| Spectral Resolution | ~45-55 nm | ~115 nm |

| Signal Strength | Strong | Weaker (improved with Rluc8) |

| Signal Stability | Long life-time | Shorter life-time |

| Primary Application | BRET saturation assays | Screening assays requiring high signal-to-noise |

Experimental Protocols

Detailed methodologies for key BRET2 experiments are provided below. These protocols are intended as a guide and may require optimization for specific cell types and protein interactions.

General Cell Preparation and Transfection for BRET Assay

-

Cell Culture: Plate cells (e.g., HEK293) in 6-well plates at a density that will result in 80-90% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with plasmids encoding the donor (Protein A-Rluc8) and acceptor (Protein B-GFP2) fusion proteins.

-

For a BRET saturation assay , use a constant amount of the donor plasmid and increasing amounts of the acceptor plasmid. Keep the total amount of transfected DNA constant by adding an empty vector.[4]

-

For a BRET competition assay , use a fixed ratio of donor and acceptor plasmids that gives a reliable BRET signal, and co-transfect with increasing amounts of a plasmid encoding an untagged competitor protein.[4]

-

-

Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.[4]

BRET Measurement Protocol

-

Cell Harvesting:

-

Wash the transfected cells with phosphate-buffered saline (PBS).

-

Detach the cells using a non-enzymatic cell dissociation solution.

-

Resuspend the cells in PBS or another appropriate assay buffer.

-

-

Plating for Measurement: Distribute the cell suspension into a white, opaque 96-well microplate.[4]

-

Substrate Preparation: Prepare a working solution of this compound. A final concentration of 5 µM in the well is commonly used.[4] It is recommended to prepare this solution fresh and protect it from light.[10]

-

BRET Reading:

-

Use a microplate reader capable of sequential dual-emission detection.

-

Set the reader to measure the luminescence at two wavelength windows:

-

Inject the this compound solution into each well and immediately begin reading the luminescence. Readings are typically taken over a short integration period (e.g., 1-2 seconds) for each wavelength.

-

Data Analysis: Calculating the BRET Ratio

The BRET ratio is a ratiometric measurement that minimizes variability from factors such as cell number and transfection efficiency.

-

Raw BRET Ratio Calculation: BRET Ratio = (Luminescence at Acceptor Wavelength) / (Luminescence at Donor Wavelength)

-

Net BRET Ratio Calculation: To account for background signal (bleed-through of the donor emission into the acceptor channel), a control measurement is performed with cells expressing only the donor construct. Net BRET = BRET Ratio(Donor+Acceptor) - BRET Ratio(Donor only)

Mandatory Visualizations

Signaling Pathway: GPCR-β-arrestin Interaction

G protein-coupled receptors (GPCRs) are a major class of drug targets, and their interaction with β-arrestins is a key event in signal transduction and receptor regulation. BRET assays are widely used to study this interaction.[2][9]

Caption: GPCR activation by an agonist leads to the recruitment of β-arrestin, enabling BRET.

Experimental Workflow: BRET Saturation Assay

A BRET saturation assay is performed to determine the specificity and relative affinity of a protein-protein interaction.

Caption: Workflow for a BRET saturation experiment to characterize protein interactions.

Logical Relationship: BRET Competition Assay

A BRET competition assay is used to confirm the specificity of an interaction by introducing an untagged competitor.

Caption: Logic of a BRET competition assay to validate interaction specificity.

References

- 1. blog.benchsci.com [blog.benchsci.com]

- 2. Study of GPCR–Protein Interactions by BRET | Springer Nature Experiments [experiments.springernature.com]

- 3. Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NanoBRET: The Bright Future of Proximity-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nanolight.com [nanolight.com]

- 7. This compound | AAT Bioquest [aatbio.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Coelenterazine 400a: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

A Comprehensive Technical Overview of Coelenterazine 400a for Advanced Research Applications

[City, State, December 13, 2025] – For researchers, scientists, and professionals in drug development, a deep understanding of the tools of the trade is paramount. This technical guide provides an in-depth look at this compound, a key substrate in bioluminescence resonance energy transfer (BRET) assays, focusing on its chemical properties, experimental applications, and the signaling pathways it helps to elucidate.

Core Properties of this compound

This compound, a bisdeoxy derivative of coelenterazine, is a crucial reagent for studying molecular interactions in living cells.[1] Its unique properties make it the preferred substrate for BRET² (Bioluminescence Resonance Energy Transfer 2) assays, a powerful technique for monitoring protein-protein interactions in real-time.[2]

| Property | Value | Reference |

| CAS Number | 70217-82-2 | [3][4][5] |

| Molecular Weight | 391.46 g/mol | [6][7] |

| Molecular Formula | C₂₆H₂₁N₃O | [3][5][6] |

| Emission Maximum | ~395-400 nm | [1][3][4] |

| Solubility | Soluble in ethanol and methanol; not recommended for use with DMSO. | [4][8] |

| Storage | Store at -20°C, protected from light and moisture. It is best stored as a dry powder under an inert gas like Argon. | [4] |

The Principle of BRET² and the Role of this compound

BRET is a naturally occurring phenomenon that relies on the non-radiative transfer of energy between a bioluminescent donor molecule and a fluorescent acceptor molecule.[5] For energy transfer to occur, the donor and acceptor must be in close proximity, typically less than 10 nanometers apart.[5][9] This principle is harnessed to study the interaction of two proteins of interest, which are genetically fused to the donor and acceptor, respectively.

In a typical BRET² assay, Renilla luciferase (Rluc) serves as the donor, and a green fluorescent protein (GFP) variant, such as GFP² or GFP¹⁰, acts as the acceptor.[8][10] this compound is the substrate for Rluc. When Rluc oxidizes this compound, it emits light with a maximum wavelength of approximately 395-400 nm.[1][3][4] If the acceptor GFP is close enough, this energy is transferred, causing the GFP to fluoresce at its characteristic longer wavelength. The ratio of the light emitted by the acceptor to the light emitted by the donor is the BRET signal, which is a direct measure of the interaction between the two proteins.

The distinct spectral separation between the emission of the Rluc/Coelenterazine 400a pair and the emission of the GFP acceptor in the BRET² system provides a high signal-to-noise ratio, making it particularly suitable for screening assays.[5][11]

Application in Studying G Protein-Coupled Receptor (GPCR) Signaling

A primary application of this compound-based BRET² assays is the investigation of G protein-coupled receptor (GPCR) signaling pathways.[8][10] GPCRs are a large family of transmembrane receptors that play a crucial role in cellular communication and are major targets for drug development.

Upon activation by an agonist, GPCRs undergo conformational changes that lead to the recruitment and activation of various intracellular signaling proteins, including G proteins and β-arrestins.[12] BRET assays can monitor these dynamic interactions in real-time within living cells.

For instance, to study the interaction between a GPCR and β-arrestin, the GPCR can be fused to Rluc (the donor) and β-arrestin to GFP (the acceptor). Upon agonist stimulation of the GPCR, the recruitment of β-arrestin will bring the donor and acceptor into close proximity, resulting in an increase in the BRET signal.

Experimental Protocol: BRET² Assay for Protein-Protein Interactions

The following is a generalized protocol for conducting a BRET² assay to study the interaction between two proteins (Protein A and Protein B) in mammalian cells.

1. Plasmid Construction:

-

Genetically fuse the cDNA of Protein A to that of Renilla luciferase (Rluc) to create the donor construct (Protein A-Rluc).

-

Genetically fuse the cDNA of Protein B to that of a suitable GFP variant (e.g., GFP²) to create the acceptor construct (Protein B-GFP²).

-

Verify the constructs by DNA sequencing.

2. Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293) in appropriate growth medium.

-

Seed the cells into 96-well plates.

-

Co-transfect the cells with the donor and acceptor plasmids. Include control wells with donor only, acceptor only, and untransfected cells.

3. BRET Measurement:

-

24-48 hours post-transfection, replace the culture medium with a suitable assay buffer (e.g., PBS).

-

Prepare a stock solution of this compound in ethanol or methanol.[8] Immediately before use, dilute the stock solution to the final working concentration in the assay buffer.

-

Add the this compound working solution to the wells.

-

Immediately measure the luminescence at two distinct wavelength windows using a microplate reader capable of BRET measurements:

-

One window for the donor emission (~400 nm).

-

One window for the acceptor emission (~515 nm).

-

4. Data Analysis:

-

Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).

-

Subtract the background BRET ratio obtained from cells expressing only the donor construct.

-

An increase in the net BRET ratio in cells co-expressing both constructs compared to controls indicates an interaction between Protein A and Protein B.

Conclusion

This compound is an indispensable tool for researchers studying the intricate dance of molecules within living cells. Its application in BRET² assays provides a sensitive and quantitative method to investigate protein-protein interactions in real-time, offering invaluable insights into cellular signaling pathways and providing a robust platform for drug discovery and development. The detailed understanding of its properties and a meticulous experimental approach are key to harnessing the full potential of this powerful technology.

References

- 1. goldbio.com [goldbio.com]

- 2. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioluminescence Resonance Energy Transfer (BRET) Assay: Principle and Application - Creative Proteomics [iaanalysis.com]

- 4. nanolight.com [nanolight.com]

- 5. blog.benchsci.com [blog.benchsci.com]

- 6. news-medical.net [news-medical.net]

- 7. This compound | 70217-82-2 | C-7011 | Biosynth [biosynth.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. berthold.com [berthold.com]

- 10. This compound | AAT Bioquest [aatbio.com]

- 11. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Coelenterazine 400a and its Synonyms: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide explores the core characteristics, applications, and experimental considerations of Coelenterazine 400a, a key substrate in bioluminescence research. This guide provides a comprehensive overview of its synonyms, including the commercially prominent DeepBlueC™, and delves into its use in Bioluminescence Resonance Energy Transfer (BRET) assays.

This compound, a synthetic analog of the naturally occurring coelenterazine, has carved a significant niche in cellular and molecular biology research. Its distinct spectral properties make it an invaluable tool for studying protein-protein interactions and other dynamic cellular processes. This guide offers a detailed examination of its chemical properties, experimental protocols, and the underlying biochemical pathways.

Unveiling the Identity of this compound: Synonyms and Chemical Profile

This compound is known by several names in the scientific community and commercial marketplace. Understanding these synonyms is crucial for navigating research literature and product catalogs.

-

DeepBlueC™: This is a widely recognized trademark for this compound, frequently used in commercial contexts.[1][2][3][4][5]

-

Bisdeoxycoelenterazine: This name reflects its chemical structure, indicating the absence of two hydroxyl groups compared to the native coelenterazine.[6][7]

Chemically, this compound is identified as 6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one or 2,8-Dibenzyl-6-phenyl-imidazo[1,2a]pyrazin-3-(7H)-one .[9][10] Its unique structure is registered under the CAS Number 70217-82-2 .[7][9][10]

Quantitative Data Summary: A Comparative Look at Coelenterazine Analogs

The utility of this compound and its analogs is best understood through a quantitative comparison of their key properties when used with Renilla luciferase, a common enzyme partner in bioluminescence assays.